molecular formula C7H5ClN2O B1349480 2-Chloro-4-methoxynicotinonitrile CAS No. 98645-43-3

2-Chloro-4-methoxynicotinonitrile

Cat. No. B1349480
CAS RN: 98645-43-3
M. Wt: 168.58 g/mol
InChI Key: MOKUXMQJIYHZCA-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 g/mol . The IUPAC name for this compound is 2-chloro-4-methoxypyridine-3-carbonitrile .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its InChI code is InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7 (8)5 (6)4-9/h2-3H,1H3 . This indicates the presence of a chloro group, a methoxy group, and a nitrile group in the pyridine ring.


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 168.0090405 g/mol . The topological polar surface area is 45.9 Ų , and it has a heavy atom count of 11 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 2-Chloro-4-methoxynicotinonitrile derivatives have been synthesized and characterized. For instance, Suwunwong et al. (2013) synthesized a derivative showing blue fluorescence and high thermal stability up to 300°C (Suwunwong, Chantrapromma, & Fun, 2013).

Spectroscopic and Computational Analysis

  • Spectroscopic Properties : Eşme (2021) conducted spectroscopic calculations and molecular docking studies on a derivative, indicating potential as an anticancer agent (Eşme, 2021).

Industrial and Environmental Applications

  • Biotransformation Studies : Jin et al. (2011) studied the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid using Rhodococcus erythropolis, highlighting its application in the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

Pharmaceutical Research

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety information suggests that it should be handled with care to avoid ingestion and inhalation .

properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUXMQJIYHZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362982
Record name 2-Chloro-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxynicotinonitrile

CAS RN

98645-43-3
Record name 2-Chloro-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98645-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-cyano-4-methoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
… Starting from 2-chloro-4-methoxynicotinonitrile and 4-bromo-3-methylphenol, compound 33 was prepared according to the same procedures and synthetic route as 30. The title …
Number of citations: 19 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com

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